4-(azetidin-3-yl)pyriMidine hydrochloride
Overview
Description
4-(Azetidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring Azetidines are four-membered nitrogen-containing rings, while pyrimidines are six-membered rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yl)pyrimidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with an azetidine precursor under specific conditions. For example, the reaction of 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in the presence of a base like DBU at 60°C in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis methods. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)pyrimidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the pyrimidine ring or other functional groups attached to the compound.
Substitution: Both the azetidine and pyrimidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while substitution reactions can introduce new functional groups onto the pyrimidine ring.
Scientific Research Applications
4-(Azetidin-3-yl)pyrimidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive but less stable than azetidines.
Uniqueness
4-(Azetidin-3-yl)pyrimidine hydrochloride is unique due to the combination of the azetidine and pyrimidine rings, which confer distinct chemical and biological properties. The azetidine ring’s strain and stability, combined with the pyrimidine ring’s versatility, make this compound particularly valuable in various research and industrial applications .
Biological Activity
4-(Azetidin-3-yl)pyrimidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an azetidine moiety. The structural formula can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has shown:
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value in the low nanomolar range .
- Receptor Modulation : The compound has been evaluated for its selectivity towards histamine receptors (H3R and H4R). It displays a notable preference for H3R, which may contribute to its neurological effects .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on several cancer cell lines, revealing that it significantly inhibits proliferation in MCF-7 cells and exhibits cytotoxicity against HOP-92 cells. The mechanism was attributed to the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Neurological Effects : In vivo experiments demonstrated that this compound influences memory-related behaviors in mice, indicating potential applications in treating cognitive disorders. At a dosage of 5 mg/kg, it produced an amnesic effect, suggesting its role as a modulator of neurotransmitter systems .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the azetidine ring and pyrimidine substituents have been explored to enhance binding affinity and selectivity towards target receptors.
Key Findings:
- Substituents on the pyrimidine ring significantly affect receptor binding affinity.
- Variations in the azetidine structure can modulate antiproliferative activity.
Properties
IUPAC Name |
4-(azetidin-3-yl)pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-8-5-10-7(1)6-3-9-4-6;/h1-2,5-6,9H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCOKUQMLLLPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384264-47-4 | |
Record name | Pyrimidine, 4-(3-azetidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384264-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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